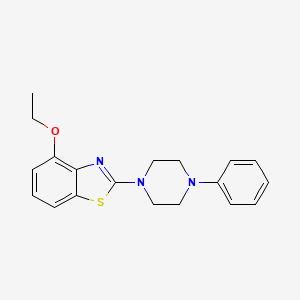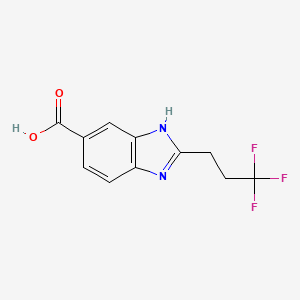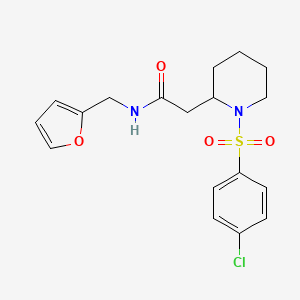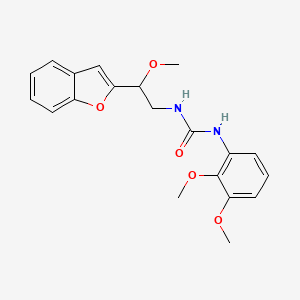![molecular formula C19H16N4O3S B2546853 2-((3-(3-メトキシフェニル)-4-オキソ-4,5-ジヒドロ-3H-ピリミド[5,4-b]インドール-2-イル)チオ)アセトアミド CAS No. 536706-66-8](/img/structure/B2546853.png)
2-((3-(3-メトキシフェニル)-4-オキソ-4,5-ジヒドロ-3H-ピリミド[5,4-b]インドール-2-イル)チオ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
確かに! 化合物「2-((3-(3-メトキシフェニル)-4-オキソ-4,5-ジヒドロ-3H-ピリミド[5,4-b]インドール-2-イル)チオ)アセトアミド」としても知られる「2-{[3-(3-メトキシフェニル)-4-オキソ-3H,4H,5H-ピリミド[5,4-b]インドール-2-イル]スルファニル}アセトアミド」の科学研究への応用について、包括的な分析を紹介します。
抗がん研究
この化合物は、がん細胞の増殖を阻害する能力により、抗がん研究で可能性を示しています。 インドールおよびピリミドインドール骨格は、抗がん特性で知られており、これらの構造の修飾は、さまざまながん細胞株に対する有効性を高めることができます 。 研究者は、特定のがん経路を標的にする新しい化学療法薬の開発におけるこの化合物の使用を探求しています。
抗ウイルス応用
この化合物を含むインドール誘導体は、有意な抗ウイルス活性を示しています。 それらは、ウイルス複製に不可欠なウイルス酵素またはタンパク質を阻害することにより、ウイルスの複製を阻害することができます 。 これにより、この化合物は、特にRNAウイルスに対する抗ウイルス薬の開発のための有望な候補となっています。
抗菌活性
この化合物は抗菌性を示し、新しい抗生物質の開発に役立ちます。 その構造により、細菌細胞壁または必須細菌酵素と相互作用することができ、細菌の増殖を阻害します 。 この応用は、特に抗生物質耐性菌との戦いにおいて重要です。
酵素阻害研究
この化合物は、特定の酵素に結合して阻害する能力により、酵素阻害研究において貴重です。 これは、酵素作用のメカニズムを研究し、さまざまな疾患における酵素活性を調節できる阻害剤を開発するために使用できます 。 これは、代謝経路を理解し、代謝性疾患の治療法を開発するために不可欠です。
抗炎症研究
この化合物は、潜在的な抗炎症特性を持ち、新しい抗炎症薬の開発に役立ちます。 炎症に関与する特定の経路を阻害することにより、炎症性メディエーターの産生を減らすことができます 。 この応用は、関節炎などの慢性炎症性疾患の治療に重要です。
神経保護効果
研究により、この化合物は神経保護効果がある可能性があることが示されており、神経変性疾患の治療のための候補となっています。 神経を酸化ストレスやアポトーシスから保護する能力は、アルツハイマー病やパーキンソン病などの疾患に有益です 。 この応用は、神経変性を遅らせたり予防できる薬物を開発するために探求されています。
抗酸化特性
この化合物の構造により、それは抗酸化物質として作用し、フリーラジカルを消去し、細胞内の酸化ストレスを軽減できます 。 この特性は、細胞損傷を防ぐために重要であり、心臓血管疾患や特定のがんなど、酸化ストレスによって引き起こされる疾患の治療における可能性が研究されています。
薬物送達システム
この化合物は、さまざまな薬物と安定な複合体を形成する能力により、薬物送達システムの開発に使用できます。 これは、薬物の溶解度、安定性、およびバイオアベイラビリティを高めることができ、それらをより効果的にします 。 研究者は、治療効果を向上させるためのナノテクノロジーおよび標的薬物送達システムにおけるこの化合物の使用を探求しています。
これらの応用は、「2-((3-(3-メトキシフェニル)-4-オキソ-4,5-ジヒドロ-3H-ピリミド[5,4-b]インドール-2-イル)チオ)アセトアミド」の科学研究のさまざまな分野における汎用性と可能性を強調しています。
特性
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-26-12-6-4-5-11(9-12)23-18(25)17-16(22-19(23)27-10-15(20)24)13-7-2-3-8-14(13)21-17/h2-9,21H,10H2,1H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQRTEIBPBVIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide](/img/structure/B2546776.png)
![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)
![2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2546787.png)




